3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-

Squaraine synthesis Semisquaric acid Reaction yield

3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- (CAS 155172-87-5) is a monosubstituted 4-hydroxycyclobut-3-ene-1,2-dione derivative, a class of compounds also known as semisquaric acids. It functions as a key intermediate for unsymmetrical squaraine dyes and has been directly investigated as a sensitizer in TiO₂ solar cells.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 155172-87-5
Cat. No. B173072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
CAS155172-87-5
Synonyms3-Cyclobutene-1,2-dione, 3-[4-(dibutylaMino)phenyl]-4-hydroxy-
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O
InChIInChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3
InChIKeyLKMSCUCFGQUBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione (CAS 155172-87-5): A Semisquaric Acid Building Block for Optoelectronic Dyes and Sensitizers


3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- (CAS 155172-87-5) is a monosubstituted 4-hydroxycyclobut-3-ene-1,2-dione derivative, a class of compounds also known as semisquaric acids. It functions as a key intermediate for unsymmetrical squaraine dyes and has been directly investigated as a sensitizer in TiO₂ solar cells [1]. The molecule features a dibutylamino donor group, which provides a specific balance of solubility, self-assembly properties, and thermal stability, distinguishing it from analogs with shorter or longer N-alkyl chains [1].

Why 3-[4-(Dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione Cannot Be Interchanged with Other Semisquaric Acid Derivatives


Subtle variations in the N-alkyl chain length within the 3-aryl-4-hydroxycyclobut-3-ene-1,2-dione family have a profound impact on key performance metrics, despite showing similar solution-state photophysical properties [1]. While UV-vis absorption and fluorescence spectra remain largely unchanged, the alkyl chain dictates the compound's melting point, synthesis yield, and critically, its ability to self-assemble on TiO₂ surfaces, which is a primary determinant of solar cell conversion efficiency [1]. Direct procurement of a specific derivative is therefore mandatory, as generic substitution based solely on the chromophore will lead to unpredictable and likely inferior device performance.

Quantitative Evidence Guide for Selecting 3-[4-(Dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione


Synthesis Yield: Optimized Balance of Reactivity and Purification

In a head-to-head synthetic study of 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones, the target compound (3b) was obtained with a 30% yield, significantly higher than the dimethyl analog (3a, 12%) and the dioctyl analog (3c, 8%). This yield is identical to the didodecyl analog (3d, 30%), but the dibutyl derivative offers a better balance of process mass efficiency and material properties [1].

Squaraine synthesis Semisquaric acid Reaction yield

Thermal Stability: Superior Melting Point Indicating Robustness for Device Processing

The target compound exhibits a melting point (decomposition) of 244-245 °C, the second highest in its series. This is significantly higher than the longer-chain dioctyl (199-200 °C) and didodecyl (174-175 °C) derivatives, suggesting superior thermal stability which is crucial for device fabrication processes that involve thermal annealing [1].

Thermal stability Organic electronics Melting point

Photovoltaic Functionality: A Strategic Intermediate Between Symmetrical and Unsymmetrical Squaraine Dyes

This semisquaric acid is the direct synthetic precursor to high-performance unsymmetrical squaraine dyes. Research shows that unsymmetrical hydroxy-substituted squaraines exhibit distinct aggregation-induced optical phases (J-aggregates, λmax 760-770 nm) compared to their symmetrical counterparts, which directly influences their non-linear optical (NLO) properties and photovoltaic performance. The symmetrical analog, bis[4-(dibutylamino)phenyl]squaraine (Sq0), shows different aggregation behavior and its LB films are centric, limiting second-harmonic generation [1].

Dye-sensitized solar cell Aggregation-induced properties Unsymmetrical squaraine

Solid-State Isomorphism: Validating Structural Fidelity for Crystalline Device Layers

An unsymmetrical squaraine dye synthesized from this compound was found to be isomorphous in the solid state with the established symmetrical dye, bis[4-(dibutylamino)phenyl]squaraine. This crystallographic evidence confirms that the dibutylamino substitution pattern reliably dictates the solid-state packing, a critical parameter for charge transport in thin-film devices [1].

X-ray crystallography Solid-state structure Isomorphism

Validated Application Scenarios for 3-[4-(Dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione


Synthesis of Unsymmetrical Squaraine Dyes for Non-Linear Optics

This compound is the optimal precursor for creating unsymmetrical squaraine dyes with tailored aggregation-induced optical properties. The resulting dyes exhibit distinct J-aggregate phases (λmax 760–770 nm) and enhanced second-harmonic generation (SHG) capabilities compared to their symmetrical counterparts, making them prime candidates for non-linear optical materials [2], [3].

Dye-Sensitized Solar Cell (DSSC) Research and Development

As demonstrated in comparative studies, this semisquaric acid serves as an effective TiO₂ sensitizer. Its intermediate chain length enables a favorable balance between solubility for processing and sufficient hydrophobicity for self-assembly on TiO₂ surfaces, a key factor in enhancing photon-to-current conversion efficiency [1].

Crystalline Charge-Transport Layers in Organic Electronics

The confirmed isomorphism between dyes derived from this precursor and well-characterized symmetrical squaraines ensures predictable, robust solid-state packing. This is a critical advantage for developing reliable crystalline charge-transport layers in organic field-effect transistors (OFETs) or photodetectors, where molecular ordering directly impacts carrier mobility [3].

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